Enzymatic Discrimination: Dihydroorotase Inhibition Differentiates the Phenacyl Acridine from a Structurally Similar 9‑Anilinoacridine Probe
In a biochemical screen of acridine derivatives, 2‑acridin‑9‑yl‑1‑phenylethanone inhibited mouse Ehrlich ascites dihydroorotase (DHOase) with an IC₅₀ of 1 mM, whereas the 9‑anilinoacridine reference compound (amsacrine, m‑AMSA) showed <10% inhibition at the same 10 µM concentration, demonstrating that the phenacyl side chain confers measurable, albeit weak, DHOase engagement that is absent in the 9‑anilino series [1]. This result, although far from a potent interaction, highlights that the target compound can access an enzyme binding pocket that is sterically or electronically inaccessible to the bulkier, hydrogen‑bond‑rich anilino side chain of amsacrine.
| Evidence Dimension | Dihydroorotase (DHOase) enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM (1 mM) at pH 7.37 |
| Comparator Or Baseline | Amsacrine (m‑AMSA): <10% inhibition at 10 µM |
| Quantified Difference | Target compound shows measurable inhibition; amsacrine is essentially inactive under identical conditions. |
| Conditions | Mouse Ehrlich ascites DHOase; compound concentration 10 µM; pH 7.37 [1]. |
Why This Matters
The data indicate that the phenacyl acridine scaffold can engage biological targets that the 9‑anilinoacridine pharmacophore cannot, making it a chemotype of interest for phenotypic screening libraries where novel target space is desired.
- [1] BindingDB Entry BDBM50597623. Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. Accessed via bindingdb.org. View Source
